molecular formula C7H2BrF3O B1278165 6-Bromo-2,3,4-trifluorobenzaldehyde CAS No. 372519-10-3

6-Bromo-2,3,4-trifluorobenzaldehyde

Cat. No.: B1278165
CAS No.: 372519-10-3
M. Wt: 238.99 g/mol
InChI Key: BXXUAIPEOHAIKN-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trifluorobenzaldehyde (CAS No. 372519-10-3) is a halogenated benzaldehyde derivative with bromine at position 6 and fluorine atoms at positions 2, 3, and 4. This compound is of significant interest in pharmaceutical and materials chemistry due to the synergistic effects of halogen substituents, which enhance electronic and steric properties. The trifluoromethyl and bromine groups influence reactivity, solubility, and biological activity, making it a valuable intermediate in synthesizing antimicrobial agents and heterocyclic compounds .

Properties

IUPAC Name

6-bromo-2,3,4-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUAIPEOHAIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431481
Record name 6-Bromo-2,3,4-trifluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372519-10-3
Record name 6-Bromo-2,3,4-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3,4-trifluorobenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,3,4-trifluorobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,3,4-trifluorobenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4-trifluorobenzaldehyde involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the electron-withdrawing effects of the bromine and fluorine atoms, which influence the reactivity of the aldehyde group. This makes it a valuable intermediate in various chemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

5-Bromo-2,3,4-trifluorobenzaldehyde (CAS No. 914935-69-6)
  • Structural Difference : Bromine at position 5 instead of 6.
  • Safety data indicate distinct handling requirements compared to the 6-bromo isomer .
4-Bromo-2,3,6-trifluorobenzaldehyde (CAS No. 537033-56-0)
  • Structural Difference : Bromine at position 4; fluorines at 2, 3, and 6.

Difluoro Analogues

6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1)
  • Structural Difference : Missing fluorine at position 4.
  • Impact : Reduced electronegativity and steric bulk may lower boiling point and increase reactivity in aldehyde-specific reactions. This compound has a 0.98 similarity score to the target molecule, suggesting comparable synthetic utility .
2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6)
  • Structural Difference : Bromine at position 2; fluorines at 4 and 6.

Functionalized Derivatives

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 651326-71-5)
  • Structural Difference : Trimethylsilyl group at position 3.
  • Impact: The hydrophobic silyl group enhances solubility in chloroform and DMSO, making it suitable for organometallic reactions. Its molecular weight (293.18 g/mol) is higher than the target compound (241.02 g/mol), affecting diffusion kinetics in biological systems .

Dibromo Analogues

2,4-Dibromo-6-fluorobenzaldehyde (CAS No. 205683-34-7)
  • Structural Difference : Two bromine atoms at positions 2 and 4; one fluorine at position 6.
  • Impact : Increased halogen density elevates molecular weight (280.89 g/mol) and may enhance antimicrobial activity due to greater electrophilicity .

Data Table: Key Properties of 6-Bromo-2,3,4-trifluorobenzaldehyde and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Halogen Substitution Notable Properties
This compound 372519-10-3 C₇H₂BrF₃O 241.02 Br (6), F (2,3,4) High electronegativity, antimicrobial use
5-Bromo-2,3,4-trifluorobenzaldehyde 914935-69-6 C₇H₂BrF₃O 241.02 Br (5), F (2,3,4) Distinct regiochemical reactivity
4-Bromo-2,3,6-trifluorobenzaldehyde 537033-56-0 C₇H₂BrF₃O 241.02 Br (4), F (2,3,6) Altered crystal packing
6-Bromo-2,3-difluorobenzaldehyde 360576-04-1 C₇H₃BrF₂O 221.00 Br (6), F (2,3) Lower steric hindrance
6-Bromo-2,4-difluoro-3-(TMS)benzaldehyde 651326-71-5 C₁₀H₁₁BrF₂OSi 293.18 Br (6), F (2,4), TMS (3) Enhanced solubility in organic solvents

Biological Activity

Molecular Structure

  • Molecular Formula : CHBrF₃O
  • Molecular Weight : 227.94 g/mol
  • IUPAC Name : 6-Bromo-2,3,4-trifluorobenzaldehyde

Synthetic Routes

The synthesis of this compound typically involves the bromination of 2,3,4-trifluorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The product is purified through crystallization or distillation methods to achieve high purity and yield.

While there is no comprehensive understanding of the biological functions or mechanisms of action for this compound, its electronic properties suggest potential interactions with biological targets. The electron-withdrawing effects of the bromine and fluorine substituents may enhance its reactivity with various biomolecules, potentially influencing enzyme interactions and metabolic pathways.

Potential Applications

Research indicates that compounds with similar structures exhibit various biological activities:

Compound Name Biological Activity Reference
2,3,5,6-TetrafluorobenzaldehydeAntimicrobial properties
4-(Trifluoromethyl)benzaldehydeInhibitor of certain enzymes
3,6-Dibromo-2-fluorobenzaldehydePotential anticancer activity

The unique substitution pattern of this compound may allow it to serve as a precursor for active pharmaceutical ingredients (APIs) and in drug development.

Case Studies

  • Neuroprotective Properties : Some studies have suggested that structurally related compounds may exhibit neuroprotective functions by interacting with amyloid precursor protein (APP) processing pathways. Although direct studies on this compound are lacking, its structural analogs have shown promise in this area .
  • Anticancer Research : Investigations into compounds with similar electronic properties have indicated potential anticancer activities through mechanisms involving tubulin stabilization and inhibition of cancer cell proliferation . These findings suggest that further research into this compound could yield valuable insights into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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